

An In-depth Technical Guide to 3-bromo-1-methylquinolin-2(1H)-one

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Compound of Interest

Compound Name: 3-bromo-1-methylquinolin-2(1H)-one

Cat. No.: B1266966

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of **3-bromo-1-methylquinolin-2(1H)-one**. While specific biological activities and defined signaling pathways for this particular compound are not extensively documented in current literature, this guide also explores the known biological relevance of the broader quinolin-2(one) class of molecules to provide a basis for future research and drug development endeavors.

Core Chemical Properties

3-bromo-1-methylquinolin-2(1H)-one is a halogenated derivative of N-methylquinolinone. The presence of the bromine atom at the 3-position and the methyl group on the nitrogen atom significantly influences its physicochemical properties and reactivity.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₈ BrNO	[1]
Molecular Weight	238.08 g/mol	[1]
CAS Number	941-91-3	[1]
Predicted pKa	-1.31 ± 0.40	[1]
Predicted Solubility	0.9 g/L (at 25 °C)	[1]

Synthesis

While a specific, detailed experimental protocol for the synthesis of **3-bromo-1-methylquinolin-2(1H)-one** is not readily available in the reviewed literature, a plausible synthetic route can be inferred from established methods for analogous quinolinone derivatives. A common approach involves the bromination of the parent N-methylquinolinone.

Conceptual Experimental Protocol: Bromination of 1-methylquinolin-2(1H)-one

This protocol is a generalized procedure and may require optimization.

Materials:

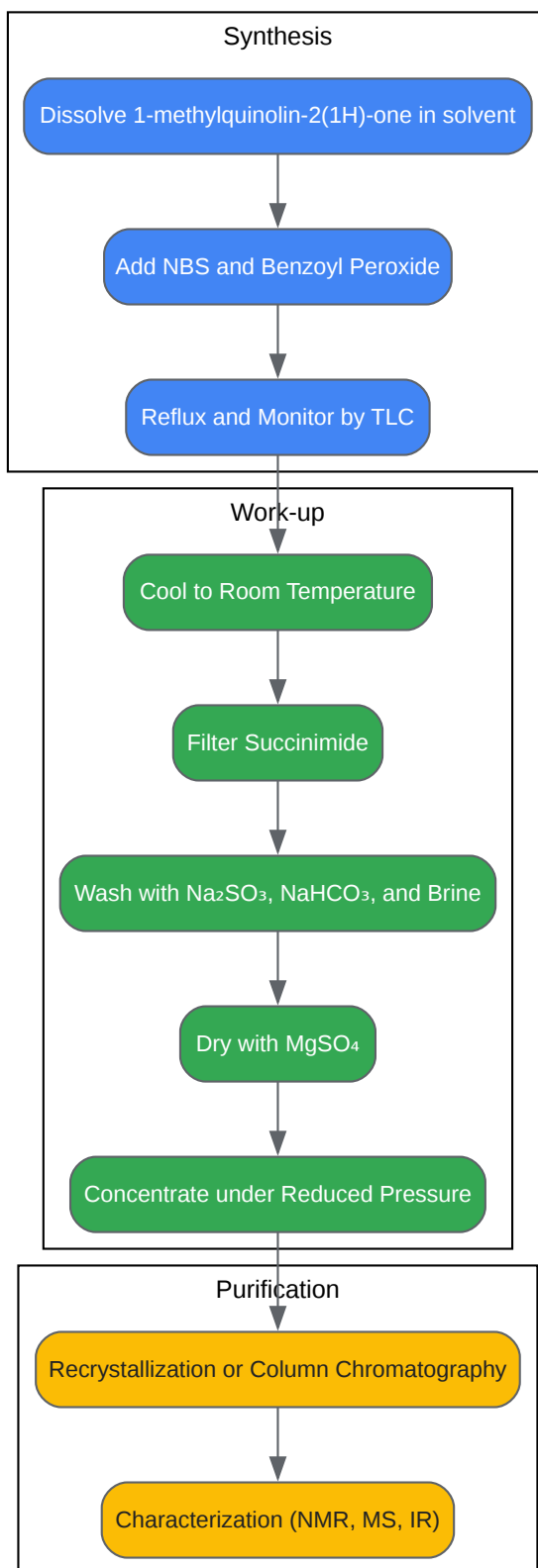
- 1-methylquinolin-2(1H)-one
- N-Bromosuccinimide (NBS)
- Carbon tetrachloride (CCl₄) or other suitable solvent
- Benzoyl peroxide (initiator)
- Sodium sulfite solution
- Sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

- Filtration apparatus
- Round-bottom flask with reflux condenser
- Magnetic stirrer with heating mantle

Procedure:

- In a round-bottom flask, dissolve 1-methylquinolin-2(1H)-one in an appropriate solvent such as carbon tetrachloride.
- Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
- Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove succinimide.
- Wash the filtrate sequentially with a saturated sodium sulfite solution, a saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate and filter.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography to obtain pure **3-bromo-1-methylquinolin-2(1H)-one**.

Logical Workflow for Synthesis and Purification



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Synthetic and purification workflow for **3-bromo-1-methylquinolin-2(1H)-one**.

Spectroscopic Analysis

Detailed experimental spectra for **3-bromo-1-methylquinolin-2(1H)-one** are not readily available. The following tables summarize the expected spectroscopic characteristics based on the analysis of structurally related bromoquinoline derivatives.^[2]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the quinolinone ring system and the N-methyl protons. The chemical shifts will be influenced by the electron-withdrawing effect of the bromine atom and the carbonyl group.

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity
H-4	~8.0	s
H-5	~7.8	d
H-6	~7.4	t
H-7	~7.7	t
H-8	~7.6	d
N-CH ₃	~3.7	s

¹³C NMR Spectroscopy

The carbon NMR spectrum will display ten distinct signals corresponding to the carbon atoms in the molecule.

Carbon	Predicted Chemical Shift (δ , ppm)
C=O	~160
C-Br	~115
Aromatic C-H	120-140
Aromatic C-q	118-145
N-CH ₃	~30

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.

Functional Group	Expected Wavenumber (cm ⁻¹)
C=O (amide)	1650-1680
C=C (aromatic)	1580-1620
C-H (aromatic)	3000-3100
C-N	1250-1350
C-Br	550-750

Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺.

Ion	Expected m/z
[M] ⁺ (C ₁₀ H ₈ ⁷⁹ BrNO) ⁺	~237
[M+2] ⁺ (C ₁₀ H ₈ ⁸¹ BrNO) ⁺	~239

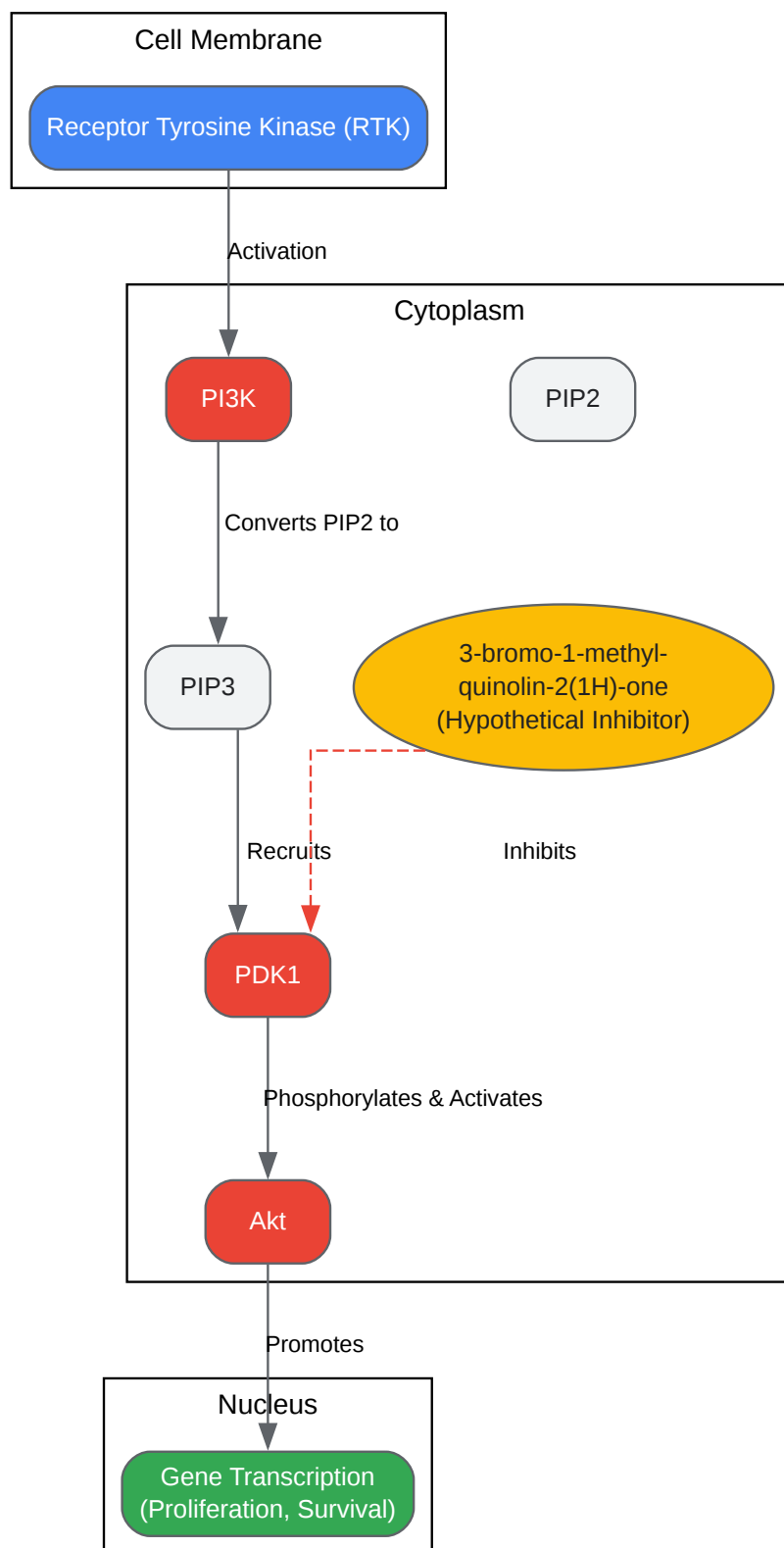
Potential Biological Activity and Signaling Pathways

While no specific biological activities for **3-bromo-1-methylquinolin-2(1H)-one** have been reported, the quinolin-2(one) scaffold is a well-known pharmacophore present in a variety of biologically active compounds. Derivatives of quinolin-2(one) have been reported to exhibit a range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3]

One notable target for quinolinone derivatives is the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer. Some substituted 3-anilino-quinolin-2(1H)-ones have been investigated as inhibitors of PDK1, a key kinase in this pathway.[4] Inhibition of PDK1 would disrupt the downstream signaling cascade, potentially leading to decreased cell proliferation and survival.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism by which a quinolinone derivative could inhibit the PI3K/Akt signaling pathway.



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Hypothetical inhibition of the PI3K/Akt pathway by a quinolinone derivative.

Conclusion

3-bromo-1-methylquinolin-2(1H)-one is a synthetic heterocyclic compound with potential for further investigation in medicinal chemistry. This guide provides a summary of its known and predicted chemical properties and a framework for its synthesis and characterization. While its specific biological activities remain to be elucidated, the broader class of quinolin-2(one) derivatives has shown promise as modulators of key cellular signaling pathways, suggesting that **3-bromo-1-methylquinolin-2(1H)-one** could be a valuable scaffold for the development of novel therapeutic agents. Further experimental studies are required to fully characterize this compound and explore its biological potential.

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